molecular formula C8H5BrN2O2 B1289279 8-Bromoquinazoline-2,4-diol CAS No. 331646-99-2

8-Bromoquinazoline-2,4-diol

Cat. No.: B1289279
CAS No.: 331646-99-2
M. Wt: 241.04 g/mol
InChI Key: XAKSYDAOQDFHDD-UHFFFAOYSA-N
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Description

8-Bromoquinazoline-2,4-diol is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 8-Bromoquinazoline-2,4-diol, as a derivative of quinazoline, has been utilized in various chemical synthesis processes. For instance, it has been involved in the synthesis of 6-bromo-8-mercaptoquinazoline-2,4-dione, highlighting its potential as a versatile intermediate in chemical reactions (Kuryazov et al., 2010).

Biomedical Research

  • This compound derivatives have been explored for their potential in treating various medical conditions. For instance, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, which could potentially include this compound derivatives, have been synthesized and evaluated for their antitumor activities (Lin & Loo, 1978).
  • Another study demonstrated the use of 8-Bromo-7-hydroxyquinoline, a related compound, as a photoremovable protecting group in biomedical research. This application is critical for investigating cell physiology and biological functions (Zhu et al., 2006).

Pharmaceutical Development

  • Research on this compound derivatives has led to the development of compounds with potential inhibitory effects on epidermal growth factor receptor tyrosine kinase, which is significant in the context of cancer treatment (Mphahlele et al., 2017).
  • Additionally, fused tricyclic quinazoline analogues have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor, showcasing the versatility of this compound in pharmaceutical research (Rewcastle et al., 1996).

Antimicrobial and DNA Interaction Studies

  • The antimicrobial properties of 3-hetarylazoquinoline-2,4-diol compounds, which may involve this compound derivatives, have been investigated. These studies are crucial for the development of new antimicrobial agents (Öztürk et al., 2012).

Advanced Material Synthesis

  • This compound has also found applications in the synthesis of highly functionalized compounds, such as 4-bromo-1,2-dihydroisoquinolines, which are valuable in the development of advanced materials (He et al., 2016).

Mechanism of Action

The mechanism of action of quinazoline derivatives, including 8-Bromoquinazoline-2,4-diol, is related to their pharmacological targets. The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics .

Safety and Hazards

The safety information for 8-Bromoquinazoline-2,4-diol includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of 8-Bromoquinazoline-2,4-diol and similar compounds could include the biosynthesis of structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups . This could open up opportunities for synthesizing structurally diverse diols and triols, especially by genome mining, rational design, or directed evolution of proper enzymes .

Properties

IUPAC Name

8-bromo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKSYDAOQDFHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625747
Record name 8-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331646-99-2
Record name 8-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 100 mL round bottom flask, 2-amino-3-bromo-benzoic acid (5 g, 0.0234 mol) and urea (7.33 g, 0.122 mol) were added. The reaction mixture was stirred at 195° C. for 3 h. The reaction mixture was allowed to reach 80° C. and water was added. The aqueous reaction mixture was stirred for 5-10 min and filtered to afford the title compound [5.4 g, 97%]. This material was taken to the next step without any further purification.
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Yield
97%

Synthesis routes and methods II

Procedure details

Urea (Sigma; 3.78 g, 63.0 mmol) and 2-amino-3-bromo-benzoic acid (Aldrich; 4.00 g, 18.52 mmol) were combined and heated, open to air, in a 170° C. oil bath. After 3 h, additional urea (Sigma; 3.78 g, 63.0 mmol) was added and stirring continued. After 5 h, the reaction was judged complete and cooled, treated with water, filtered, and the solid dried overnight in vacuo to give 4.7 g. The material was treated with water and stirred rapidly for 3 h to give a fine suspension. The solid was collected by filtration and dried in vacuo overnight, to give 8-bromoquinazoline-2,4(1H,3H)-dione (4.30 g, 17.84 mmol, 96% yield) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.50 (1H, br. s.), 10.25 (1H, br. s.), 7.93 (2H, dq, J=7.8, 1.4 Hz), 7.13 (1H, t, J=7.8 Hz). m/z (ESI, +ve ion) 240.9/242.9 (M+H)+.
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3.78 g
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4 g
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3.78 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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